1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one
Description
Properties
CAS No. |
500226-07-3 |
|---|---|
Molecular Formula |
C19H19BrF2N2O |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-bromoethanone |
InChI |
InChI=1S/C19H19BrF2N2O/c20-13-18(25)23-9-11-24(12-10-23)19(14-1-5-16(21)6-2-14)15-3-7-17(22)8-4-15/h1-8,19H,9-13H2 |
InChI Key |
GOUYYQJUGDKHMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one typically involves a multi-step process. One common method involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with a halogenated ethanone derivative through nucleophilic substitution . The reaction conditions often require a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce an alcohol derivative.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant and Antipsychotic Properties
Research indicates that piperazine derivatives, including 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one, exhibit pharmacological activities that could be beneficial in treating mood disorders. The structural characteristics of this compound allow it to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are pivotal in the management of depression and schizophrenia .
1.2 Calcium Channel Blockers
The compound is also linked to the synthesis of calcium channel blockers, which are essential in treating cardiovascular diseases and migraines. The fluorinated piperazine derivatives are known to enhance the efficacy of these drugs by improving their binding affinity to calcium channels .
Synthesis Methodologies
The synthesis of 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one typically involves several steps, including:
- Formation of the Piperazine Ring : The initial step includes the reaction of bis(4-fluorophenyl)methyl piperazine with bromoacetone under controlled conditions to ensure high yield and purity.
- Bromination Reaction : The introduction of the bromine atom is crucial for enhancing the reactivity of the compound in subsequent reactions. This step often utilizes brominating agents such as phosphorus tribromide or N-bromosuccinimide.
Case Study 1: Anticancer Activity
A study demonstrated that piperazine derivatives exhibit anticancer properties through inhibition of specific cancer cell lines. The compound's structure allows it to interfere with cellular mechanisms, leading to apoptosis in malignant cells .
Case Study 2: Neuroprotective Effects
Another research highlighted the neuroprotective effects of similar piperazine compounds, suggesting that they may reduce oxidative stress in neuronal cells. This property could position them as potential therapeutic agents in neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one involves its interaction with specific molecular targets. The bis(4-fluorophenyl)methyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
The target compound is distinguished by its bis(4-fluorophenyl)methyl and 2-bromoethanone groups. Comparisons with analogs include:
| Compound Name | Substituents on Piperazine | Molecular Weight | Melting Point (°C) | Key Applications/Findings | Reference |
|---|---|---|---|---|---|
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | 4-Fluorobenzyl, 2-bromophenylmethanone | 377.25 | 86–87 | Tyrosine kinase inhibition (IC50: ~1 µM) | |
| 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone | 4-Fluorophenylsulfonyl, 4-bromophenoxyethanone | 457.31 | N/A | Intermediate in pesticide synthesis | |
| 1-(Bis(4-fluorophenyl)methyl)-4-(3-sulfamoylaminophenyl)sulfonylpiperazine | Bis(4-fluorophenyl)methyl, sulfonamide | ~600 (estimated) | 132–230 | Carbonic anhydrase inhibition |
Key Observations :
- Biological Activity: Sulfonamide derivatives (e.g., ) show enzyme inhibition but lack the electrophilic "warhead" for covalent binding, unlike the bromoethanone group .
Pharmacological and Physicochemical Properties
- Solubility: The bromoethanone group reduces aqueous solubility compared to hydroxyl or sulfonamide analogs, necessitating formulation optimization .
- Thermal Stability: Melting points for bis(4-fluorophenyl)methyl derivatives range widely (132–230°C), with bromoethanone analogs typically at the lower end due to reduced crystallinity .
- Target Binding : The bromine atom’s size and electronegativity may enhance halogen bonding with enzyme active sites, as seen in tyrosine kinase inhibitors (e.g., ) .
Biological Activity
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article synthesizes available research findings, including synthesis methods, biological assays, and structural analysis, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be represented by the molecular formula . Its structure includes a piperazine ring, which is a common motif in many biologically active compounds. The presence of fluorinated phenyl groups enhances its pharmacological properties.
Synthesis
The synthesis of 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one typically involves the reaction of 4-(4-fluorophenyl)methylpiperazine with bromoacetone under controlled conditions. Various methodologies have been explored to optimize yield and purity, including the use of different solvents and catalysts .
Anticholinesterase Activity
Research indicates that derivatives of 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one exhibit significant anticholinesterase activity, which is crucial for the treatment of Alzheimer's disease. In vitro studies have shown that certain derivatives demonstrate inhibition rates comparable to established drugs like neostigmine .
| Compound | Inhibition (%) | Reference |
|---|---|---|
| 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one | 65% | |
| Neostigmine | 70% |
Antimicrobial Activity
Some studies have reported promising antimicrobial properties for piperazine derivatives, including those related to 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one. These compounds have shown efficacy against various bacterial strains, indicating potential applications in treating infections .
Case Studies
Case Study 1: Alzheimer’s Disease Model
In a study using an Alzheimer's disease model, the administration of 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one derivatives resulted in improved cognitive function as assessed by behavioral tests. The mechanism was attributed to enhanced cholinergic neurotransmission due to acetylcholinesterase inhibition .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of synthesized piperazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the structure significantly improved their antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what critical parameters influence reaction yields?
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A representative method (adapted from analogous piperazine derivatives) includes:
- Step 1 : Reacting bis(4-fluorophenyl)methanol with piperazine in the presence of a coupling agent (e.g., SOCl₂ for chlorination, followed by nucleophilic attack) to form the bis(4-fluorophenyl)methyl-piperazine intermediate .
- Step 2 : Bromoacetylation of the piperazine nitrogen using 2-bromoacetyl bromide under basic conditions (e.g., K₂CO₃ in ethanol) .
- Critical parameters :
- Temperature : Reflux conditions (~70–80°C) ensure complete reaction .
- Solvent polarity : Ethanol or dichloromethane optimizes intermediate solubility .
- Purification : Column chromatography (e.g., EtOAc/petroleum ether) isolates the product with >95% purity .
Q. How is the structural characterization of this compound performed using crystallographic techniques?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a saturated solution in ethanol or DCM to obtain suitable crystals .
- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .
- Refinement : Riding models for hydrogen atoms (C–H = 0.93–0.96 Å) and isotropic displacement parameters (Uiso = 1.2–1.5×Ueq) ensure accuracy .
- Validation : R-factor < 0.05 and residual electron density < 0.25 eÅ⁻³ confirm structural integrity .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, MS) for derivatives of this compound?
- Multi-technique validation : Combine ¹H/¹³C NMR, 2D-COSY, and high-resolution mass spectrometry (HRMS) to cross-verify molecular connectivity .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .
- Crystallographic backup : Use SC-XRD to resolve ambiguous NOESY or HSQC correlations .
Q. How can Design of Experiments (DoE) optimize synthesis under continuous flow conditions?
- Key factors : Temperature, residence time, reagent stoichiometry, and catalyst loading .
- Response surface methodology (RSM) : A central composite design (CCD) identifies optimal conditions (e.g., 75°C, 20 min residence time, 1.2 eq. bromoacetyl bromide) .
- Advantages : Enhanced reproducibility (RSD < 5%) and 30% yield improvement over batch methods .
Q. What methodologies evaluate the biological activity of this compound in antimicrobial research?
- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic studies : Fluorescence-based enzyme inhibition assays (e.g., carbonic anhydrase II) to probe target engagement .
Q. How does the 2-bromoethanone moiety influence reactivity in nucleophilic substitutions compared to chloro or iodo analogs?
- Leaving group ability : Br⁻ (polarizability ≈ 3.05 ų) facilitates SN2 reactions faster than Cl⁻ (1.95 ų) but slower than I⁻ (5.35 ų) .
- Steric effects : Bulkier substituents on the piperazine ring reduce reaction rates (e.g., 50% yield with Br vs. 70% with I under identical conditions) .
- Byproduct analysis : GC-MS identifies elimination products (e.g., ethylene derivatives) in competing E2 pathways .
Q. What computational approaches predict binding affinity with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with enzyme active sites (e.g., CYP450, scoring function ≤ -7.0 kcal/mol indicates strong binding) .
- Molecular dynamics (MD) simulations : AMBER force fields assess stability (RMSD < 2.0 Å over 100 ns trajectories) .
- QSAR modeling : Hammett σ constants for fluorophenyl groups correlate with logP (r² = 0.89) and antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
